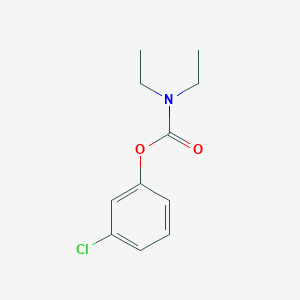

3-Chlorophenyl diethylcarbamate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl diethylcarbamate typically involves the reaction of 3-chlorophenol with diethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chlorophenyl diethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

Major Products Formed:

Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.

Hydrolysis: Major products are 3-chlorophenol and diethylamine.

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-Chlorophenyl diethylcarbamate exhibits significant pharmacological properties, particularly as an anticholinesterase agent. Anticholinesterases are compounds that inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is beneficial in treating conditions such as myasthenia gravis and Alzheimer's disease.

Case Studies

- Study on Eel Acetylcholinesterase : A study investigated the structure-activity relationship of various carbamates, including this compound, revealing its effectiveness in inhibiting the enzyme at specific concentrations .

- Chronic Toxicology Studies : Research from the 1960s examined the long-term effects of isopropyl N-(3-chlorophenyl) carbamate, contributing to understanding the safety profile of similar compounds .

Agricultural Applications

This compound is also utilized in agriculture, primarily as a pesticide. Carbamates are known for their effectiveness as herbicides, insecticides, and fungicides.

Pesticide Formulations

The compound is part of a broader category of carbamates used extensively in pest control due to their ability to disrupt the nervous systems of insects. This class of chemicals works by inhibiting key enzymes involved in neurotransmission, making them effective against a variety of pests .

Efficacy Studies

- Field Trials : Various field trials have demonstrated the efficacy of carbamates like this compound in controlling pest populations while minimizing harm to non-target species.

- Environmental Impact Assessments : Ongoing studies assess the environmental impact of carbamate use, focusing on degradation pathways and potential accumulation in ecosystems.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile intermediate for further chemical transformations.

Synthetic Methodologies

Recent studies have explored the use of this compound in synthesizing more complex organic structures. For example:

- Regioselective Functionalization : The compound can undergo ortho-lithiation reactions leading to functionalized derivatives that are valuable in drug development .

- Tandem Reactions : Researchers have developed protocols using this compound as a starting material for synthesizing halobenzo[b]furans through transition metal-free reactions .

Data Summary and Findings

Mecanismo De Acción

The mechanism of action of 3-Chlorophenyl diethylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparación Con Compuestos Similares

3-Chlorophenyl methylcarbamate: Similar structure but with a methyl group instead of a diethyl group.

3-Chlorophenyl ethylcarbamate: Similar structure but with an ethyl group instead of a diethyl group.

Uniqueness: 3-Chlorophenyl diethylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its diethylcarbamate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .

Actividad Biológica

3-Chlorophenyl diethylcarbamate (CDEC) is a compound belonging to the class of carbamates, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of CDEC, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated phenyl group and a diethylcarbamate moiety. The chlorine atom at the meta position influences the compound's reactivity and biological properties compared to other similar compounds, such as 3-bromophenyl diethylcarbamate.

The primary mechanism of action for CDEC involves its ability to inhibit specific enzymes through carbamoylation. This process occurs when the carbamate group interacts with active site residues of enzymes, leading to a decrease in enzymatic activity. This mechanism is similar to that observed in other carbamate compounds, which often act as enzyme inhibitors.

Enzyme Inhibition

CDEC has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, affecting neuromuscular transmission and potentially leading to neurotoxicity at high concentrations .

Antimicrobial Activity

Studies have demonstrated that CDEC exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the concentration and type of bacteria tested. For instance, it showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Cytotoxicity

Research indicates that CDEC may possess cytotoxic properties, particularly against cancer cell lines. In vitro studies have reported that CDEC can induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy . The cytotoxic effects are likely mediated through oxidative stress pathways and disruption of cellular metabolism.

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | Increased acetylcholine levels | |

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

- AChE Inhibition Study : A study evaluated the inhibitory effects of various carbamates on AChE activity. CDEC was found to be one of the more potent inhibitors, with an IC50 value indicating effective inhibition at low concentrations.

- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of several carbamate derivatives, CDEC demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results suggest its potential use as a topical antibacterial agent .

- Cytotoxic Effects on Cancer Cells : An investigation into the cytotoxic effects of CDEC on human breast cancer cell lines revealed that treatment with CDEC resulted in a dose-dependent reduction in cell viability, accompanied by increased markers of apoptosis .

Propiedades

IUPAC Name |

(3-chlorophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDXHGKOGQAIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.